3,6-Dimethyl-2-nitroaniline

Description

Properties

IUPAC Name |

3,6-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEMKIFSRKILHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401039 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-85-9 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Structural Characteristics

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dimethyl-2-nitroaniline

Abstract: This technical guide provides a comprehensive overview of 3,6-Dimethyl-2-nitroaniline (CAS No: 15540-85-9), a key aromatic intermediate. The document details its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, core reactivity principles, and established applications, particularly as a building block in the synthesis of more complex molecules. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted nitroanilines in their work.

3,6-Dimethyl-2-nitroaniline is an aromatic organic compound featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group.[1][2] The spatial arrangement of these functional groups dictates its chemical behavior and reactivity.

| Identifier | Value |

| Preferred IUPAC Name | 3,6-Dimethyl-2-nitroaniline[1] |

| CAS Number | 15540-85-9[1][3] |

| Molecular Formula | C₈H₁₀N₂O₂[1][3] |

| Molecular Weight | 166.18 g/mol [1][3] |

| SMILES | CC1=C(N)C(=C(C)C=C1)=O[1] |

| InChI | InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3[4] |

| InChIKey | DOEMKIFSRKILHU-UHFFFAOYSA-N[1][4] |

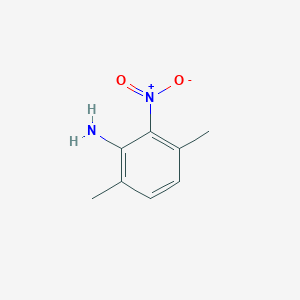

Below is a diagram illustrating the molecular structure of 3,6-Dimethyl-2-nitroaniline.

Caption: 2D Structure of 3,6-Dimethyl-2-nitroaniline

Physicochemical Properties

The physical state and solubility of 3,6-Dimethyl-2-nitroaniline are fundamental to its handling, storage, and application in chemical synthesis. While specific data for this isomer is limited in the aggregated search results, properties can be inferred from related nitroaniline compounds. It is typically a solid at room temperature.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Storage | Store at 2-8°C in a refrigerator for long-term stability.[3][4] | Amadis Chemical[4], Pharmaffiliates[3] |

| Solubility | Expected to have limited solubility in water but moderate solubility in organic solvents. | Inferred from related compounds[2] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of 3,6-Dimethyl-2-nitroaniline. While a complete set of spectra for this specific isomer is not available in the provided results, data for closely related isomers like 4,6-Dimethyl-2-nitroaniline and N,N-dimethyl-3-nitroaniline offer valuable comparative insights.

-

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts would be influenced by the electronic effects of the nitro and amino groups. For instance, in 2,3-dimethyl-6-nitroaniline, signals for the aromatic protons and methyl groups are clearly defined.[6]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework. For the related 4,6-dimethyl-2-nitroaniline, distinct peaks corresponding to the aromatic carbons and the methyl carbons are observed, confirming the molecular structure.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions would include N-H stretching vibrations for the primary amine, characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group, and C-H stretches for the aromatic ring and methyl groups.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nitroanilines, fragmentation often involves the loss of the nitro group or parts thereof.[9][10]

Synthesis and Reactivity

General Synthesis Pathway

Nitroanilines are important intermediates for various fine chemicals, including dyes and pharmaceuticals.[11][12] Their synthesis often involves multi-step processes. A common industrial approach is the nitration of an aniline derivative or the amination of a nitroaromatic compound.[11][12]

For 3,6-Dimethyl-2-nitroaniline, a plausible synthetic route starts from a corresponding dichloronitrobenzene, followed by an ammonolysis reaction where a chlorine atom is substituted by an amino group.[13] Another general method involves the direct amination of an aromatic nitro compound using an O-alkylhydroxylamine.[11]

The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted nitroaniline.

Caption: Conceptual workflow for nitroaniline synthesis.

Experimental Protocol: Synthesis of m-Nitroaniline (Illustrative Example)

While a specific protocol for 3,6-Dimethyl-2-nitroaniline is not detailed in the search results, the synthesis of the related m-nitroaniline from m-dinitrobenzene via selective reduction illustrates the core chemical principles.[14][15]

Objective: To synthesize m-nitroaniline by selective reduction of m-dinitrobenzene.

Materials:

-

m-Dinitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Ice

-

2L glass beaker with efficient stirrer

-

Dropping funnel

Procedure:

-

Heat 500 mL of water to 85°C in the 2L beaker.[14]

-

With vigorous stirring, add 100 g of m-dinitrobenzene to create an emulsion.[14]

-

Prepare a solution of 245 g of crystallized sodium sulfide in 200 mL of water.[14]

-

Add the sodium sulfide solution to the dinitrobenzene emulsion via a dropping funnel over a period of 10 minutes.[14] This initiates the partial reduction to form m-nitroaniline.[14]

-

Monitor the reaction completion. A drop of the reaction mixture on filter paper should produce a black streak with a solution of copper or iron sulfate.[14]

-

Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice.[14]

-

Allow the mixture to stand for several hours to facilitate the precipitation of the product.[14]

-

Filter the solid m-nitroaniline. The product can be further purified by recrystallization from boiling water if necessary.[14]

Self-Validation: The identity and purity of the synthesized product must be confirmed using techniques like melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the results against reference data.

Chemical Reactivity

The reactivity of 3,6-Dimethyl-2-nitroaniline is governed by its three key functional groups:

-

Amino Group (-NH₂): This primary amine is nucleophilic and basic. It can be diazotized with nitrous acid to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens).

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which would form a diamine. This transformation is fundamental in the synthesis of many dyes and polymers.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating -NH₂ and -CH₃ groups vs. deactivating -NO₂ group) will determine the position of any new substituent.

Applications in Research and Drug Development

3,6-Dimethyl-2-nitroaniline is primarily utilized as a research chemical and an intermediate in organic synthesis.[3] While direct applications in drug development are not specified, its structural motif is relevant. Nitroaromatic compounds, including nitroimidazoles, are a cornerstone in the development of drugs for infectious diseases and as hypoxia-activated prodrugs for cancer therapy.[16] For example, drugs like Benznidazole and Metronidazole are based on a nitroimidazole scaffold.[16] Therefore, substituted nitroanilines like the topic compound serve as valuable building blocks for synthesizing novel therapeutic agents and other functional materials like dyes.[15]

Safety and Handling

Proper handling of 3,6-Dimethyl-2-nitroaniline is critical due to the potential hazards associated with nitroaniline compounds.[17]

Hazard Identification:

-

Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.

-

They may cause skin and eye irritation.[18]

-

Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.[19]

Recommended Safety Protocols:

| Precaution Type | Guideline |

| Handling | Handle in a well-ventilated area or under a chemical fume hood.[17] Avoid formation and inhalation of dust.[17][18] Use non-sparking tools and prevent electrostatic discharge.[17] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves (inspected before use), and safety glasses with side-shields or goggles.[17] If exposure limits are exceeded, a full-face respirator may be necessary.[17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Keep away from incompatible materials such as strong oxidizing agents.[18] |

| First Aid | Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17] Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17] Eye Contact: Rinse cautiously with water for at least 15 minutes.[17][18] Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18] Prevent the chemical from entering drains.[17] |

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9. Matrix Fine Chemicals. [Link]

-

m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

-

N,N-Dimethyl-3-nitroaniline | C8H10N2O2. PubChem - NIH. [Link]

-

3,6-Dimethyl-2-nitroaniline | CAS No : 15540-85-9. Pharmaffiliates. [Link]

-

Process for preparing nitroaniline derivatives. European Patent Office. [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

-

m-Nitroaniline. NIST WebBook. [Link]

-

Evidence of the presence of minor tautomeric forms in selected nitroanilines. CONICET. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

-

Preparation of 3-nitroaniline. PrepChem.com. [Link]

-

3,6-dimethoxy-2-nitroaniline (C8H10N2O4). PubChemLite. [Link]

- Process for preparing nitroaniline derivatives.

- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

-

3-Nitroaniline. Wikipedia. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

-

o-Nitroaniline. NIST WebBook. [Link]

-

m-Nitroaniline. NIST WebBook. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9 [matrix-fine-chemicals.com]

- 2. CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,6-Dimethyl-2-nitroaniline,15540-85-9-Amadis Chemical [amadischem.com]

- 5. 4,6-二甲基-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR spectrum [chemicalbook.com]

- 7. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR [m.chemicalbook.com]

- 8. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) IR Spectrum [chemicalbook.com]

- 9. m-Nitroaniline [webbook.nist.gov]

- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 13. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 16. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 3,6-Dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9). While empirical data for this specific compound is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing data from close structural isomers and related compounds, we present a robust framework for the identification and structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering both predicted data and the detailed experimental protocols necessary to obtain and interpret empirical results.

Introduction: The Molecular Profile of 3,6-Dimethyl-2-nitroaniline

3,6-Dimethyl-2-nitroaniline is an aromatic amine, a derivative of aniline containing two methyl groups and a nitro group as substituents on the benzene ring. Its chemical structure, with the molecular formula C₈H₁₀N₂O₂, dictates its chemical properties and, consequently, its spectroscopic signature. The arrangement of a strong electron-donating group (the amine, -NH₂) and a powerful electron-withdrawing group (the nitro, -NO₂) on the same ring, flanked by methyl groups, creates a unique electronic environment. Spectroscopic analysis is therefore essential for unambiguous structural confirmation and purity assessment.

This guide will systematically explore the predicted spectroscopic data for this molecule and outline the methodologies for its empirical verification.

Figure 1: Chemical structure of 3,6-Dimethyl-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3,6-Dimethyl-2-nitroaniline, both ¹H and ¹³C NMR will provide critical information on the position and environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the amine protons, the two aromatic protons, and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The -NH₂ group is a strong electron-donating group, causing shielding (upfield shift), while the -NO₂ group is a strong electron-withdrawing group, causing deshielding (downfield shift).

-

Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are adjacent to each other. H-5 is ortho to the electron-donating methyl group and meta to the electron-withdrawing nitro group. H-4 is ortho to another electron-donating methyl group and para to the nitro group. They will appear as two doublets due to coupling to each other. We predict their signals to be in the range of 6.5 - 7.5 ppm .

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is anticipated around 5.0 - 6.0 ppm . The proximity to the nitro group may cause some downfield shift.

-

Methyl Protons (-CH₃): The two methyl groups are in different environments. The C-3 methyl group is adjacent to the nitro group, which will cause a downfield shift compared to the C-6 methyl group adjacent to the amine. They will both appear as sharp singlets, predicted around 2.2 - 2.5 ppm .

Table 1: Predicted ¹H NMR Data for 3,6-Dimethyl-2-nitroaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4, H-5 | 6.5 - 7.5 | Doublet (d) | 1H each |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

| C3-CH₃ | ~2.4 | Singlet (s) | 3H |

| C6-CH₃ | ~2.2 | Singlet (s) | 3H |

Figure 2: ¹H assignments for 3,6-Dimethyl-2-nitroaniline.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

-

Aromatic Carbons: The carbons attached to the substituents will be most affected. C-2 (attached to -NO₂) will be significantly downfield, while C-1 (attached to -NH₂) will be upfield relative to unsubstituted benzene. The methyl-substituted carbons (C-3, C-6) and the protonated carbons (C-4, C-5) will have intermediate shifts. Based on data from isomers like 4,6-dimethyl-2-nitroaniline, the aromatic carbons are expected between 110 - 150 ppm .[1]

-

Methyl Carbons: The two methyl carbons will appear in the aliphatic region, typically between 15 - 25 ppm .

Table 2: Predicted ¹³C NMR Data for 3,6-Dimethyl-2-nitroaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~145 - 150 |

| C2 (-NO₂) | ~130 - 135 |

| C3 (-CH₃) | ~125 - 130 |

| C4 | ~120 - 125 |

| C5 | ~115 - 120 |

| C6 (-CH₃) | ~110 - 115 |

| C3-C H₃ | ~20 - 25 |

| C6-C H₃ | ~15 - 20 |

Experimental Protocol: NMR Data Acquisition

Figure 3: Standard workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 5-20 mg of 3,6-Dimethyl-2-nitroaniline for ¹H NMR (20-50 mg for ¹³C NMR).[2][3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[4] The solution must be homogeneous.

-

Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.[2]

-

Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C NMR and collect the data.

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated to a reference standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3,6-Dimethyl-2-nitroaniline will be dominated by absorptions from the amine and nitro groups.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ .[6][7] One corresponds to the asymmetric stretch and the other to the symmetric stretch.

-

NO₂ Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹ .[6]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will show one or more bands in the 1400-1600 cm⁻¹ region.[8]

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range.[7]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Nitro Group | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro Group | Symmetric Stretch | 1300 - 1380 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Methyl Groups | C-H Stretch | < 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[9][10]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3,6-Dimethyl-2-nitroaniline powder onto the ATR crystal.[11]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.[11]

-

Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the molecule.[12]

-

Molecular Ion (M⁺): The molecular weight of 3,6-Dimethyl-2-nitroaniline is 166.18 g/mol . The mass spectrum should show a molecular ion peak at m/z = 166 .

-

Fragmentation: Aromatic nitro compounds often undergo characteristic fragmentation. Common losses include:

-

Loss of NO₂: A significant peak is expected at m/z = 120 (M - 46), corresponding to the loss of the nitro group.

-

Loss of NO: A peak at m/z = 136 (M - 30) from the loss of a nitric oxide radical is possible.

-

Loss of Methyl Group: A peak at m/z = 151 (M - 15) from the loss of a methyl radical (-CH₃) is also likely.

-

Further fragmentation of the m/z 120 ion could occur, leading to smaller fragments.

-

Table 4: Predicted Major Fragments in EI-MS

| m/z Value | Proposed Fragment Identity |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 136 | [M - NO]⁺ |

| 120 | [M - NO₂]⁺ |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like 3,6-Dimethyl-2-nitroaniline.[13][14]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column and be separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, it is bombarded with high-energy electrons (typically 70 eV).[16]

-

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Conclusion

The spectroscopic characterization of 3,6-Dimethyl-2-nitroaniline can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures. The outlined experimental protocols offer a clear and validated pathway for researchers to obtain and confirm this data empirically. The synergistic use of these analytical methods provides a self-validating system for the unequivocal identification and structural confirmation of 3,6-Dimethyl-2-nitroaniline, ensuring scientific rigor in research and development applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubMed Central. (2013). Computational mass spectrometry for small molecules. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

-

Oglethorpe University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

AZoM. (n.d.). Using GC-MS in Analytical Chemistry. Retrieved from [Link]

-

Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chegg. (2018). I need to analyze the mass spec. For p-nitroaniline.... Retrieved from [Link]

Sources

- 1. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR [m.chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. azom.com [azom.com]

- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 3,6-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2-nitroaniline, also known by its IUPAC name 2,5-Dimethyl-6-nitroaniline and identified by CAS Number 15540-85-9, is an aromatic amine derivative with potential applications in various fields of chemical synthesis. As with any chemical entity intended for research and development, a thorough understanding of its fundamental physicochemical properties is paramount for its effective handling, characterization, and application. This guide provides a detailed overview of the melting and boiling points of 3,6-Dimethyl-2-nitroaniline, including reported values and comprehensive protocols for their experimental determination.

Physicochemical Properties of 3,6-Dimethyl-2-nitroaniline

The precise determination of the melting and boiling points of a compound is a critical first step in its characterization, offering insights into its purity and physical state under varying temperatures.

Reported Values

Based on available data, the melting and boiling points for 3,6-Dimethyl-2-nitroaniline are reported as follows:

| Physical Property | Value | Source |

| Melting Point | 36 °C | |

| Boiling Point | 305.0 ± 37.0 °C (Predicted) |

It is crucial to note that the boiling point is a predicted value and should be confirmed by experimental analysis. The relatively low melting point suggests that this compound may exist as a low-melting solid or a supercooled liquid at or near room temperature.

Experimental Determination of Melting and Boiling Points

To ensure the scientific integrity of any research involving 3,6-Dimethyl-2-nitroaniline, experimental verification of its physical properties is essential. The following sections provide detailed, field-proven methodologies for the accurate determination of its melting and boiling points.

Causality Behind Experimental Choices

The choice of method for determining melting and boiling points is dictated by the quantity of the substance available and the required precision. For the melting point, the capillary method using a digital melting point apparatus is standard due to its accuracy and small sample requirement. For the boiling point, especially for high-boiling substances like 3,6-Dimethyl-2-nitroaniline, a micro-boiling point or distillation method is appropriate to minimize thermal decomposition and ensure an accurate reading of the vapor-liquid equilibrium temperature.

Experimental Workflow for Physical Property Determination

The logical flow for the characterization of the melting and boiling points of a novel or uncharacterized substance like 3,6-Dimethyl-2-nitroaniline is outlined below.

An In-depth Technical Guide to the Solubility of 3,6-Dimethyl-2-nitroaniline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9). Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, a detailed, field-proven experimental protocol for its accurate determination, and the theoretical framework for solvent selection. This guide is intended to be an essential resource for researchers, chemists, and pharmaceutical scientists engaged in synthesis, purification, formulation, and drug development processes involving 3,6-Dimethyl-2-nitroaniline.

Introduction: Understanding the Molecular Profile of 3,6-Dimethyl-2-nitroaniline

3,6-Dimethyl-2-nitroaniline is an aromatic amine, a class of compounds pivotal as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and two methyl groups (-CH₃), dictates its physicochemical properties, most notably its solubility.

The interplay of these functional groups governs the molecule's polarity and its capacity for intermolecular interactions:

-

Amino Group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor, this group can enhance solubility in protic and polar solvents. However, the basicity of the amino group is significantly reduced by the presence of the electron-withdrawing nitro group.[2][3]

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group, it can participate in dipole-dipole interactions and weak hydrogen bonding, influencing solubility in polar solvents.[4]

-

Methyl Groups (-CH₃): These nonpolar, hydrophobic groups contribute to the molecule's overall lipophilicity, potentially increasing its solubility in nonpolar organic solvents.

-

Aromatic Ring: The benzene core is inherently nonpolar and contributes to the compound's solubility in other aromatic or nonpolar solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 3,6-Dimethyl-2-nitroaniline, this results in a nuanced solubility profile, with expected miscibility in a range of organic solvents and limited solubility in water.[4][6]

Qualitative Solubility Profile: A Predictive Assessment

While quantitative data is sparse, a qualitative assessment based on the structure of 3,6-Dimethyl-2-nitroaniline and the properties of common laboratory solvents can guide initial experimental design. This information is crucial for selecting appropriate solvents for reactions, extractions, and recrystallizations.[7][8]

Table 1: Predicted Qualitative Solubility of 3,6-Dimethyl-2-nitroaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polarity of these solvents can effectively solvate the polar nitro and amino groups through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | These solvents can engage in hydrogen bonding with the amino and nitro groups, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with these aromatic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can effectively solvate the entire molecule. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of 3,6-Dimethyl-2-nitroaniline is likely too high for significant solubility in these nonpolar solvents. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the nonpolar aromatic ring and two methyl groups outweighs the hydrogen bonding potential of the amino and nitro groups, leading to low aqueous solubility.[4] |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic amino group will be protonated to form a water-soluble salt.[9] |

| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The compound lacks a sufficiently acidic proton to react with common laboratory bases. |

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

For applications in drug development and process chemistry, precise quantitative solubility data is indispensable. The isothermal equilibrium method is a robust and widely accepted technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.[10]

The underlying principle of this method is to create a supersaturated solution of the solute in the solvent and allow it to equilibrate at a constant temperature. At equilibrium, the rate of dissolution equals the rate of crystallization, and the concentration of the solute in the supernatant is, by definition, its solubility.

Experimental Workflow

The following diagram outlines the key steps in the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

3,6-Dimethyl-2-nitroaniline (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control or a thermostatted water bath

-

Calibrated thermometer

-

Syringes and 0.2 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Protocol:

-

Preparation of Slurry:

-

To a series of labeled vials, add a measured volume of each solvent to be tested (e.g., 5.0 mL).

-

Add an excess amount of 3,6-Dimethyl-2-nitroaniline to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[10] A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.0 mL).

-

Immediately attach a 0.2 µm syringe filter and dispense the solution into a clean, tared vial to prevent precipitation due to temperature changes and to remove any remaining microscopic particles.

-

-

Analysis by UV-Vis Spectrophotometry (An Exemplary Method):

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of 3,6-Dimethyl-2-nitroaniline in the chosen solvent. Scan the solution using the spectrophotometer to determine the λmax where the compound exhibits maximum absorbance.[11]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).[12]

-

Sample Analysis: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculation: Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of 3,6-Dimethyl-2-nitroaniline in the solvent.[13]

-

Molecular Interactions and Solubility: A Deeper Dive

The solubility of 3,6-Dimethyl-2-nitroaniline is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

The following diagram illustrates the key intermolecular forces at play.

Safety and Handling

3,6-Dimethyl-2-nitroaniline, like many nitroaniline compounds, should be handled with appropriate safety precautions.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[14][16]

Conclusion

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Vertex AI Search. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Pharmaceutical Chemistry Journal, 51(6), 511–515.

- Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Vertex AI Search. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Vertex AI Search. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Vertex AI Search. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (n.d.).

- ChemicalBook. (n.d.). 3,6-DIMETHYL-2-NITROANILINE.

- Matrix Fine Chemicals. (n.d.). 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9.

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

- Scribd. (n.d.).

- Sigma-Aldrich. (n.d.). 4,6-Dimethyl-2-nitroaniline 97 1635-84-3.

- CPAChem. (2022).

- University of Rochester, Department of Chemistry. (n.d.).

- Filo. (2025). Order of basicity A) aniline B) pata nitro aniline C) para methyl nitro benzene.

- Reddit. (2023).

- ChemicalBook. (n.d.). 3,6-DIMETHYL-2-NITROANILINE CAS#.

- Muby Chemicals. (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet.

- Cram. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Aniline.

- ResearchGate. (2020). (PDF)

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

- ResearchGate. (n.d.). Aniline and Nitrobenzene | Request PDF.

- YouTube. (2019). reduction of nitro groups to anilines.

- Wikipedia. (n.d.). 3-Nitroaniline.

- Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-nitroaniline | 610-17-3.

- ChemicalBook. (n.d.). N,N-DIMETHYL-2-NITROANILINE CAS#: 610-17-3.

Sources

- 1. youtube.com [youtube.com]

- 2. Order of basicity A) aniline B) pata nitro aniline C) para methyl nitro b.. [askfilo.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to CAS Number 15540-85-9 and Related Piperidine Intermediates

An Important Note on Chemical Identification: Initial database inquiries for CAS number 15540-85-9 identify the compound as 3,6-Dimethyl-2-nitroaniline . However, searches related to chemical synthesis and pharmaceutical development frequently associate similar structural queries with a class of piperidine derivatives, specifically those containing "Boc" (tert-butyloxycarbonyl) and "bromophenyl" moieties. This guide will first provide a comprehensive overview of the officially designated compound for CAS 15540-85-9, 3,6-Dimethyl-2-nitroaniline. Subsequently, it will address the properties and structure of a key related piperidine intermediate, 1-Boc-4-(4-bromophenyl)-4-piperidinol , to ensure a thorough resource for researchers who may have arrived with a slightly misplaced query.

Part 1: A Technical Profile of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9)

Introduction: 3,6-Dimethyl-2-nitroaniline is an aromatic amine that serves as a valuable research chemical and an intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to the amino group and two methyl substituents on the benzene ring, imparts specific reactivity and properties that are of interest in the development of more complex molecules.

Chemical Structure and Properties

The molecular structure of 3,6-Dimethyl-2-nitroaniline is foundational to its chemical behavior. The electron-withdrawing nature of the nitro group influences the basicity of the amino group and the reactivity of the aromatic ring.

| Property | Value | Source |

| CAS Number | 15540-85-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| IUPAC Name | 3,6-dimethyl-2-nitroaniline | [2] |

| Synonyms | 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine | [1][2] |

| Melting Point | 36 °C | [3] |

| Boiling Point | 305.0±37.0 °C (Predicted) | [3] |

| Density | 1.220±0.06 g/cm³ (Predicted) | [3] |

| Appearance | Not specified, likely a solid at room temperature |

Synthesis Pathway: Nitration of Dimethylaniline

Experimental Protocol: Conceptual Synthesis via Nitration

-

Step 1: Sulfonation and Cooling: The synthesis typically begins with the sulfonation of the aniline derivative. The starting aniline is slowly added to concentrated sulfuric acid while cooling to maintain a low temperature (below 25°C).[4] This step protects the amino group and directs the nitration. The mixture is then further cooled to between 5° and 10°C.

-

Step 2: Preparation of the Nitrating Mixture: A nitrating mixture is prepared separately by combining concentrated sulfuric acid and concentrated nitric acid, again with careful cooling.[4]

-

Step 3: Nitration: The nitrating mixture is added dropwise to the solution of the sulfonated aniline. The temperature must be strictly controlled (5-10°C) to prevent over-nitration and side reactions.[4]

-

Step 4: Quenching and Neutralization: Once the reaction is complete, the mixture is poured into ice water. This is followed by neutralization with a base, such as ammonium hydroxide, to precipitate the crude product.[4]

-

Step 5: Purification: The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality in Experimental Choices:

-

Low Temperature: The nitration of anilines is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent the formation of unwanted byproducts, and ensure safety.

-

Sulfuric Acid: Sulfuric acid serves two primary roles: it acts as a catalyst for the formation of the nitronium ion (NO₂⁺) from nitric acid, and it protonates the amino group, forming an anilinium ion. This deactivates the ring and directs the substitution.

-

Stepwise Addition: The slow, dropwise addition of the nitrating agent is essential for maintaining temperature control and achieving the desired level of nitration.

Spectroscopic Data (Predicted and Analogous)

While a complete set of spectra for 3,6-dimethyl-2-nitroaniline is not available, data from analogous compounds can provide insight into the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, nitro, and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbons attached to the nitro and amino groups showing characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Applications in Research and Development

3,6-Dimethyl-2-nitroaniline is primarily utilized as a research chemical.[1] One notable application is in the synthesis of quinoxaline-diones, which have been investigated as potential D-amino acid oxidase inhibitors.[3] These inhibitors are of interest in the development of therapeutics for various diseases.

Safety and Handling

Proper handling of 3,6-Dimethyl-2-nitroaniline is essential due to its potential hazards.

-

General Precautions: Handle in a well-ventilated area, wearing appropriate protective clothing, gloves, and eye protection. Avoid the formation of dust and aerosols.[4]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]

Part 2: A Technical Profile of 1-Boc-4-(4-bromophenyl)-4-piperidinol and Related Intermediates

This section addresses a class of compounds frequently encountered in pharmaceutical synthesis, which may be the intended subject of inquiry for users searching with terms related to the topic but an incorrect CAS number. 1-Boc-4-(4-bromophenyl)-4-piperidinol is a key intermediate in the synthesis of various biologically active molecules.

Chemical Structure and Properties

The structure of 1-Boc-4-(4-bromophenyl)-4-piperidinol contains a piperidine ring, a hydroxyl group, a bromophenyl group, and a Boc-protecting group on the nitrogen atom. This combination of functional groups makes it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| Chemical Name | tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | [5] |

| CAS Number | 163209-96-9 | [2] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [5] |

| Molecular Weight | 356.25 g/mol | [5] |

| Appearance | White solid | [5] |

| Boiling Point | 438.1±45.0 °C (Predicted) | [5] |

| Density | 1.367±0.06 g/cm³ (Predicted) | [5] |

| Storage | Store at room temperature | [5] |

Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of related structures, such as 1-Boc-4-(4-bromo-phenylamino)-piperidine, is through reductive amination. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 1-Boc-4-(4-bromo-phenylamino)-piperidine [6]

-

Step 1: Reaction Setup: In a suitable reaction vessel, combine 4-bromoaniline, N-Boc-4-piperidone, sodium triacetoxyborohydride (a reducing agent), and acetic acid in a solvent such as dichloromethane.

-

Step 2: Reaction: Stir the mixture at room temperature for an extended period (e.g., 17 hours) to allow for the formation of the amine product.

-

Step 3: Quenching and Extraction: Dilute the reaction mixture with dichloromethane and quench with an aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane to recover the product.

-

Step 4: Drying and Concentration: Combine the organic layers, dry with a drying agent like sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Purification: The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexanes to yield the final product.

Logical Flow of the Synthesis Process:

Caption: Reductive amination workflow for piperidine derivative synthesis.

Role in Drug Discovery and Development

Piperidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide range of bioactive molecules. The piperidine scaffold is often used to improve the pharmacokinetic properties of drug candidates.[7]

-

Pharmaceutical Intermediates: Compounds like 1-Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid are crucial intermediates in the synthesis of piperidine derivatives with potential analgesic and anti-inflammatory properties.[8]

-

Building Blocks for Complex Molecules: The Boc-protecting group allows for selective reactions at other sites of the molecule, making these compounds ideal building blocks for complex organic synthesis in the development of novel therapeutic agents.[8]

-

Fentanyl Synthesis: A related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a known intermediate in the manufacture of fentanyl and its derivatives.[9]

Safety and Handling of Related Piperidine Derivatives

The safety precautions for handling these piperidine intermediates are crucial for laboratory personnel.

-

General Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area.

-

Hazards: Some of these compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and consult a physician.

-

References

- Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN. (2023, May 6). ChemicalBook.

- 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis. ChemicalBook.

- 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9.

- SAFETY D

- SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.

- Safety D

- Cas 15540-85-9,3,6-DIMETHYL-2-NITROANILIN. LookChem.

- CAS No : 15540-85-9 | Chemical Name : 3,6-Dimethyl-2-nitroaniline.

- SAFETY DATA SHEET. (2010, November 8). Fisher Scientific.

- 1-Boc-4-(4-Bromo-phenyl)-piperidin-4-ol, CAS 163209-96-9. Santa Cruz Biotechnology.

- Safety Data Sheet. (2025, December 23). MedchemExpress.com.

- 3,6-DIMETHYL-2-NITROANILINE. ChemicalBook.

- Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid. Chem-Impex.

- 4,6-Dimethyl-2-nitroaniline 97 1635-84-3. Sigma-Aldrich.

- Safety Data Sheet.

- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.

- 163209-96-9(1-BOC-4-(4-BROMO-PHENYL)-PIPERIDIN-4-OL ) Product Description. ChemicalBook.

- SAFETY D

- 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.

- CAS No : 15540-85-9 | Chemical Name : 3,6-Dimethyl-2-nitroaniline.

- 1-Boc-4-AP. Wikipedia.

- 1-Boc-4-bromopiperidine 97 180695-79-8. Sigma-Aldrich.

- N,3-dimethyl-2-nitroaniline (C8H10N2O2). PubChemLite.

- N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem - NIH.

- N,N-Dimethyl-2-nitroaniline | 610-17-3. Sigma-Aldrich.

- 769944-78-7|1-N-Boc-4-(4-Bromophenyl)piperidine. BLDpharm.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.

- 1-Boc-4-hydroxypiperidine. SpectraBase.

- 1-Boc-4-(4-aminophenyl)piperidine. Chem-Impex.

- Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid | CAS 1076197-05-1. Santa Cruz Biotechnology.

- 3,6-DIMETHYL-2-NITROANILINE CAS#:. ChemicalBook.

- 4-Anilino-1-Boc-piperidine. Cayman Chemical.

- US5466871A - Process for preparing nitroaniline derivatives.

- A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9 [matrix-fine-chemicals.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m-Nitroaniline [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR spectrum [chemicalbook.com]

Potential uses of 3,6-Dimethyl-2-nitroaniline in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of 3,6-Dimethyl-2-nitroaniline

This guide provides a detailed exploration of 3,6-Dimethyl-2-nitroaniline, a versatile chemical intermediate. We will delve into its core physicochemical properties and examine its significant applications as a precursor in the synthesis of various organic molecules, with a focus on heterocyclic compounds and azo dyes. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Profile of a Versatile Building Block

3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9) is an aromatic organic compound characterized by an aniline scaffold substituted with two methyl groups and a nitro group.[1][2][3][4] The strategic placement of these functional groups—an amino group ortho to a nitro group, flanked by methyl substituents—imparts a unique reactivity profile, making it a valuable starting material for constructing more complex molecular architectures. While often classified as a research chemical, its structural motifs are precursors to compounds with significant industrial relevance, including pharmaceuticals, agrochemicals, and pigments.[2][5][6]

The presence of the primary amine allows for classical transformations such as diazotization, acylation, and alkylation, while the nitro group can be readily reduced to a second amino group. This diamine precursor functionality is central to many of its applications, particularly in the synthesis of fused heterocyclic systems.

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its safe handling and effective use in synthesis. The key properties of 3,6-Dimethyl-2-nitroaniline are summarized below.

| Property | Value | Reference |

| CAS Number | 15540-85-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| IUPAC Name | 3,6-dimethyl-2-nitroaniline | [1] |

| Synonyms | 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine | [2][4] |

| Appearance | Solid (often crystalline) | |

| Melting Point | 36 °C (Predicted) | [7] |

| Boiling Point | 305.0±37.0 °C (Predicted) | [7] |

| Storage | 2-8°C for long-term stability | [2][8] |

Core Application: Synthesis of Heterocyclic Compounds

A primary application of ortho-nitroanilines is their use as precursors for building fused heterocyclic rings, which are core structures in many biologically active molecules.[9][10] The synthetic strategy typically involves the reductive cyclization of the ortho-nitroaniline moiety. The nitro group is reduced to an amine, creating an in-situ ortho-diamine, which can then undergo condensation with a suitable electrophile to form the heterocyclic ring.

Synthesis of Benzimidazoles and Quinoxalines

The 3,6-dimethyl-1,2-phenylenediamine, generated from the reduction of 3,6-Dimethyl-2-nitroaniline, is a powerful intermediate.

-

Quinoxalines: Reaction with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, leads to the formation of quinoxaline derivatives. These are valuable scaffolds in medicinal chemistry. One notable application is in the preparation of quinoxaline-diones, which have been investigated as potential inhibitors of D-amino acid oxidase, an enzyme implicated in neurodegenerative disorders.[7]

-

Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, another "privileged" scaffold in pharmaceutical science.[9]

The general workflow for this synthetic approach is outlined below.

Caption: General workflow for heterocyclic synthesis.

Experimental Protocol: Reductive Cyclization to a Quinoxaline Derivative

This protocol describes a representative procedure for synthesizing a quinoxaline derivative from 3,6-Dimethyl-2-nitroaniline.

Objective: To synthesize 2,3,5,8-tetramethylquinoxaline.

Materials:

-

3,6-Dimethyl-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

2,3-Butanedione (diacetyl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of the Nitro Group:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-Dimethyl-2-nitroaniline (1.0 eq) in ethanol.

-

Add a solution of Tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl. Causality: SnCl₂ in acidic medium is a classical and effective reagent for the chemoselective reduction of aromatic nitro groups to amines.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

-

Neutralization and Extraction of the Diamine (Optional/In-situ):

-

Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts. Safety Note: This is a highly exothermic reaction.

-

The resulting diamine can be extracted with ethyl acetate, but for this one-pot synthesis, we proceed directly.

-

-

Condensation and Cyclization:

-

To the cooled, neutralized (or directly from the acidic reduction mixture, depending on the specific literature procedure), add 2,3-butanedione (1.1 eq).

-

Stir the mixture at room temperature or with gentle heating. The condensation reaction is often rapid. Causality: The highly nucleophilic adjacent amino groups readily attack the two carbonyl carbons of the diketone, leading to a dihydride intermediate that quickly aromatizes to the stable quinoxaline ring.

-

Monitor the formation of the product by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2,3,5,8-tetramethylquinoxaline.

-

Core Application: Synthesis of Azo Dyes

Aromatic amines are fundamental building blocks for azo dyes, which constitute the largest class of synthetic colorants used in the textile and food industries.[11] 3,6-Dimethyl-2-nitroaniline can serve as the "diazonium component" in an azo coupling reaction.

The synthesis involves two key steps:

-

Diazotization: The primary amino group of 3,6-Dimethyl-2-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable.[12]

-

Azo Coupling: The resulting electrophilic diazonium salt is reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) linkage, which is a powerful chromophore responsible for the dye's color.[13]

The substituents on both the diazonium and coupling components modulate the electronic properties of the final molecule, thereby tuning its color. The electron-withdrawing nitro group and electron-donating methyl groups on the 3,6-Dimethyl-2-nitroaniline ring will influence the final hue of the dye.

Caption: Synthesis of an Azo Dye via Diazotization and Coupling.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of a red azo dye using 3,6-Dimethyl-2-nitroaniline and 2-naphthol.

Objective: To synthesize an illustrative azo dye.

Materials:

-

3,6-Dimethyl-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Urea

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

Dissolve 3,6-Dimethyl-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water in a beaker. Heat gently if necessary to dissolve, then cool thoroughly in an ice bath to 0-5 °C.

-

In a separate flask, prepare a solution of sodium nitrite (1.0 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C. Causality: The low temperature is critical to prevent the decomposition of the highly reactive diazonium salt and to control the exothermic reaction.

-

After the addition is complete, stir for an additional 15 minutes. A small amount of urea can be added to destroy any excess nitrous acid.

-

-

Preparation of the Coupling Component Solution:

-

In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Causality: 2-naphthol is dissolved in a basic solution to form the highly activated phenoxide ion, which is a much stronger nucleophile for the azo coupling reaction.

-

Cool this solution in an ice bath.

-

-

Azo Coupling:

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

-

An intensely colored precipitate (the azo dye) should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the solid dye by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts.

-

Allow the product to air-dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Potential in Pharmaceutical and Agrochemical Synthesis

While specific blockbuster drugs directly using 3,6-Dimethyl-2-nitroaniline as a named starting material are not prominent in public literature, its structural class—substituted nitroanilines—are crucial intermediates.[6][14] The functional groups present offer multiple handles for molecular elaboration.

Sources

- 1. 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9 [matrix-fine-chemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,6-DIMETHYL-2-NITROANILINE [chemicalbook.com]

- 4. 3,6-DIMETHYL-2-NITROANILINE [m.chemicalbook.com]

- 5. airccse.com [airccse.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. lookchem.com [lookchem.com]

- 8. 3,6-Dimethyl-2-nitroaniline,15540-85-9-Amadis Chemical [amadischem.com]

- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Azo dye - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chempanda.com [chempanda.com]

Safety and handling guidelines for 3,6-Dimethyl-2-nitroaniline.

An In-depth Technical Guide to the Safety and Handling of 3,6-Dimethyl-2-nitroaniline

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling guidelines for 3,6-Dimethyl-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this or structurally similar compounds. The narrative is structured to explain the causality behind safety procedures, ensuring a deep understanding of risk mitigation.

Compound Identification and Physicochemical Profile

3,6-Dimethyl-2-nitroaniline is an aromatic amine, a derivative of aniline containing both methyl and nitro functional groups.[1][2] While it is a useful research chemical and intermediate in the synthesis of dyes and other complex molecules, its structure suggests a toxicological profile that warrants significant caution.[1][3] Detailed toxicological data for this specific isomer is limited; therefore, this guide synthesizes data from safety data sheets (SDS) of closely related nitroaniline compounds to establish a conservative and robust safety framework.

Table 1: Physicochemical Properties of 3,6-Dimethyl-2-nitroaniline

| Property | Value | Source |

| CAS Number | 15540-85-9 | [2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [2][4] |

| Synonyms | 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine | [2][3] |

Hazard Analysis and Toxicological Overview

Due to the lack of extensive studies on 3,6-Dimethyl-2-nitroaniline, its hazard profile is inferred from analogous nitroanilines (o-, m-, p-isomers and other substituted nitroanilines). These compounds are consistently classified as highly toxic.[5][6][7] The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation, and the potential for target organ damage with repeated exposure.[5][6][8]

Table 2: Inferred GHS Hazard Classifications for 3,6-Dimethyl-2-nitroaniline

| Hazard Class | Hazard Category | Hazard Statement | Basis (Surrogate Compounds) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | o-, m-, p-Nitroaniline[5][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | o-, m-, p-Nitroaniline[5][8] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | o-, m-, p-Nitroaniline[5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood, Liver, Kidney) through prolonged or repeated exposure | o-, m-, p-Nitroaniline[5][9] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | o-, m-, p-Nitroaniline[5][6] |

Causality of Toxicity: The toxicity of nitroanilines is linked to the nitro group. In the body, these compounds can be metabolized, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[9] This can cause symptoms like cyanosis (bluish skin), headache, and dizziness.[9] Chronic exposure can lead to damage to vital organs such as the liver and kidneys.[5][9]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by stringent work practices and appropriate PPE.

Engineering Controls

-

Ventilation: All handling of 3,6-Dimethyl-2-nitroaniline, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7][9] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits for analogous compounds.[10]

Personal Protective Equipment (PPE)